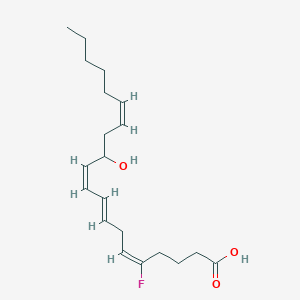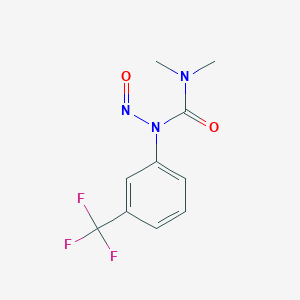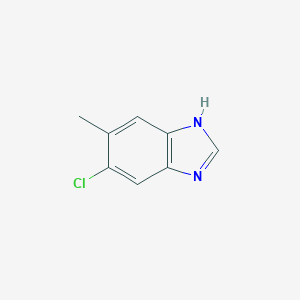
N-(2-aminoethyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)oxazole-4-carboxamide, also known as AEOC, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. AEOC belongs to the oxazole family, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. AEOC has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)oxazole-4-carboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and receptors by binding to them and preventing their normal function. N-(2-aminoethyl)oxazole-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. N-(2-aminoethyl)oxazole-4-carboxamide has also been shown to inhibit the activity of the N-methyl-D-aspartate receptor, a receptor involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(2-aminoethyl)oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-aminoethyl)oxazole-4-carboxamide inhibits the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. N-(2-aminoethyl)oxazole-4-carboxamide has also been shown to inhibit the growth of cancer cells, suggesting its potential use in cancer treatment. In addition, N-(2-aminoethyl)oxazole-4-carboxamide has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-(2-aminoethyl)oxazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. N-(2-aminoethyl)oxazole-4-carboxamide is also stable under a wide range of conditions, making it suitable for use in various assays. However, N-(2-aminoethyl)oxazole-4-carboxamide has limited solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of N-(2-aminoethyl)oxazole-4-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-(2-aminoethyl)oxazole-4-carboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Another direction is to study the mechanism of action of N-(2-aminoethyl)oxazole-4-carboxamide in more detail, which may provide insights into its potential therapeutic uses. Additionally, further studies are needed to determine the safety and toxicity of N-(2-aminoethyl)oxazole-4-carboxamide, which will be important for its development as a drug candidate.
Synthesis Methods
N-(2-aminoethyl)oxazole-4-carboxamide can be synthesized using different methods, including the reaction of 2-aminoethanol with oxalyl chloride followed by cyclization with sodium methoxide. Another method involves the reaction of 2-aminoethanol with ethyl oxalyl chloride, followed by cyclization with sodium methoxide. Both methods result in the formation of N-(2-aminoethyl)oxazole-4-carboxamide, which can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(2-aminoethyl)oxazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(2-aminoethyl)oxazole-4-carboxamide has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes and receptors. In addition, N-(2-aminoethyl)oxazole-4-carboxamide has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs. N-(2-aminoethyl)oxazole-4-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
103879-63-6 |
|---|---|
Product Name |
N-(2-aminoethyl)oxazole-4-carboxamide |
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N-(2-aminoethyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c7-1-2-8-6(10)5-3-11-4-9-5/h3-4H,1-2,7H2,(H,8,10) |
InChI Key |
UILPRSPEPFDCJA-UHFFFAOYSA-N |
SMILES |
C1=C(N=CO1)C(=O)NCCN |
Canonical SMILES |
C1=C(N=CO1)C(=O)NCCN |
synonyms |
4-Oxazolecarboxamide,N-(2-aminoethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






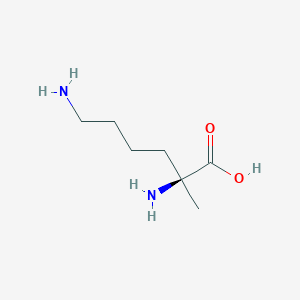
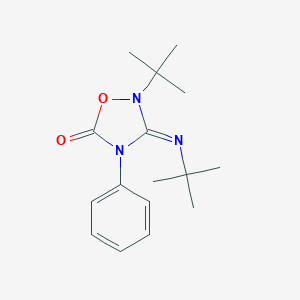

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)



